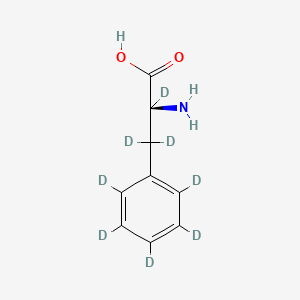
DSPE-PEG2000-シアンリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
DSPE-PEG2000-cyanur has a wide range of applications in scientific research, including:
Chemistry: Used in the preparation of cationic liposomes for various chemical applications.
Biology: Employed in the suspension of single-walled carbon nanotubes and other biological applications.
Medicine: Utilized in drug delivery systems, particularly for the delivery of micro RNA (miRNA) in vitro.
作用機序
Target of Action
DSPE-PEG2000-Cyanur is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of micro RNA (miRNA) in vitro . The primary target of this compound is the Eph tyrosine kinase receptor (Eph), a ligand to which it is conjugated . Eph receptors play a crucial role in various biological processes, including cell migration, adhesion, and proliferation.
Mode of Action
DSPE-PEG2000-Cyanur interacts with its targets through encapsulation and conjugation. It encapsulates specific miRNAs, such as let-7a miRNA, and is conjugated to the Eph ligand ephrin-A1 . This allows the compound to deliver the encapsulated miRNA to cells expressing the Eph receptor, thereby influencing the cellular processes regulated by the miRNA.
Biochemical Pathways
The biochemical pathways affected by DSPE-PEG2000-Cyanur are primarily those regulated by the delivered miRNA. For instance, let-7a miRNA is known to regulate various cellular processes, including cell proliferation and migration . By delivering let-7a miRNA to target cells, DSPE-PEG2000-Cyanur can influence these pathways and their downstream effects.
Pharmacokinetics
It is known that the compound is sparingly soluble in methanol , which may influence its bioavailability.
Result of Action
The result of DSPE-PEG2000-Cyanur’s action is primarily seen in its effects on cell proliferation and migration. LNPs containing DSPE-PEG2000-Cyanur, encapsulating let-7a miRNA, and conjugated to the Eph ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of various lung cancer cells, as well as reduce migration of these cells in a wound healing assay .
Action Environment
The action of DSPE-PEG2000-Cyanur can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the presence of Eph receptors on the target cells, as well as the specific miRNA encapsulated within the LNPs.
生化学分析
Biochemical Properties
DSPE-PEG2000-Cyanur interacts with various biomolecules. It is used for the attachment of peptides, antibodies, and other proteins without the need for previous derivatization . This suggests that DSPE-PEG2000-Cyanur can form covalent bonds with these biomolecules, facilitating their attachment to lipid membranes.
Cellular Effects
DSPE-PEG2000-Cyanur has been used in the generation of lipid nanoparticles (LNPs) for the delivery of microRNA (miRNA) in vitro . LNPs containing DSPE-PEG2000-Cyanur, encapsulating let-7a miRNA, and conjugated to the Eph tyrosine kinase receptor (Eph) ligand ephrin-A1 have been shown to reduce the proliferation and colony formation and size of NCI H2081, NCI 5380, and A549 lung cancer cells, as well as reduce migration of NCI 5380 cells in a wound healing assay .
Molecular Mechanism
The molecular mechanism of DSPE-PEG2000-Cyanur involves its ability to form covalent bonds with peptides, antibodies, and other proteins . This allows these biomolecules to be attached to lipid membranes, potentially altering their activity and interactions with other cellular components.
Temporal Effects in Laboratory Settings
It is known that the compound is hygroscopic and light-sensitive
Metabolic Pathways
DSPE-PEG2000-Cyanur can be metabolized into DSPE and PEG by esterase in vivo and excreted as PEG in urine .
Transport and Distribution
DSPE-PEG2000-Cyanur is used in the generation of lipid nanoparticles for targeted drug delivery This suggests that it can be transported and distributed within cells and tissues via these nanoparticles
Subcellular Localization
Given its use in the generation of lipid nanoparticles for targeted drug delivery , it is likely that DSPE-PEG2000-Cyanur localizes to the cell membrane where it can interact with other biomolecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG2000-cyanur involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol and cyanuric groups. The reaction typically occurs under controlled conditions to ensure the proper attachment of the polyethylene glycol and cyanuric groups to the lipid molecule .
Industrial Production Methods
Industrial production of DSPE-PEG2000-cyanur follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
DSPE-PEG2000-cyanur undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the lipid moiety.
Substitution: The cyanuric groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving DSPE-PEG2000-cyanur include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the polyethylene glycol and lipid moieties .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized lipid derivatives, while substitution reactions can result in various substituted cyanuric derivatives .
類似化合物との比較
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000: Similar in structure but lacks the cyanuric groups.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-2000-maleimide: Contains maleimide groups instead of cyanuric groups.
Uniqueness
DSPE-PEG2000-cyanur is unique due to the presence of cyanuric groups, which provide additional functionality for the attachment of various ligands and targeting molecules. This makes it particularly useful in targeted drug delivery and other applications requiring specific molecular interactions .
特性
CAS番号 |
1246304-74-4 |
|---|---|
分子式 |
C₄₈H₉₁Cl₂N₆O₈P + (OCH ₂CH₂)n |
分子量 |
2982.15 |
同義語 |
α-[(9R)-6-Hydroxy-6-oxido-1,12-dioxo-9-[(1-oxooctadecyl)oxy]-5,7,11-trioxa-2-aza-6-phosphanonacos-1-yl]-ω-[2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethoxy]-poly(oxy-1,2-ethanediyl) Ammonium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)
![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)



